
Chloramine-T
Overview
Description
Chloramine-T, also known as sodium chloro (4-methylbenzene-1-sulfonyl)azanide, is an organic compound with the formula CH₃C₆H₄SO₂NClNa. It is a white powder that is commonly used as a reagent in organic synthesis. This compound is known for its role as an oxidizing agent and is widely used in various chemical reactions due to its stability and reactivity .
Mechanism of Action
Target of Action
Chloramine-T, also known as Tosylchloramide, is primarily used as a disinfectant . It is a chlorinated and deprotonated sulfonamide . The primary targets of this compound are bacteria and other microorganisms, where it acts as a biocide .
Mode of Action
This compound contains active (electrophilic) chlorine . Its reactivity is similar to that of sodium hypochlorite . In water, this compound decomposes to release active chlorine, which acts as a biocide . The released chlorine interacts with the microorganisms, leading to their destruction .
Biochemical Pathways
It is known that the active chlorine released from this compound can interact with a broad range of functional groups, bringing divergent molecular transformations to synthetic chemistry .
Result of Action
The primary result of this compound’s action is the destruction of bacteria and other microorganisms . This makes it an effective disinfectant, particularly for the genitals and injured skin .
Action Environment
This compound may undergo degradation on long-term exposure to the atmosphere . Therefore, care must be taken during its storage . Its reactivity is similar to that of sodium hypochlorite, and aqueous solutions of this compound are slightly
Preparation Methods
Chloramine-T is prepared by the oxidation of toluenesulfonamide with sodium hypochlorite. The sodium hypochlorite is produced in situ from sodium hydroxide and chlorine (Cl₂). The reaction conditions typically involve maintaining a basic pH to ensure the stability of the product .
Chemical Reactions Analysis
Chloramine-T undergoes several types of chemical reactions, including:
Cyclization: It is used as a cyclizing agent in the synthesis of aziridine, oxadiazole, isoxazole, and pyrazoles.
Common reagents used in these reactions include sodium hypochlorite and toluenesulfonamide. The major products formed from these reactions are sulfur, iodine monochloride, and various cyclic compounds .
Scientific Research Applications
Antimicrobial Properties
Chloramine-T is primarily known for its bactericidal properties. It has been extensively studied for its effectiveness against various bacterial strains.
Case Study: Bactericidal Effects on Wound Infections
A study evaluated the cytotoxicity and bactericidal effects of this compound on gram-positive and gram-negative bacteria. The results indicated that at a concentration of 200 ppm, this compound achieved a 95% to 100% reduction in the growth of virulent gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. In contrast, its effectiveness against gram-negative bacteria like Escherichia coli was also significant, with reductions ranging from 94% to 100% at higher concentrations (300-400 ppm) . However, it demonstrated limited efficacy against Pseudomonas aeruginosa, with reductions below 40% under most conditions .
Bacterial Strain | Concentration (ppm) | Growth Reduction (%) |
---|---|---|
Staphylococcus aureus | 200 | 95 - 100 |
Enterococcus faecalis | 200 | 95 - 100 |
Escherichia coli | 300 | 94 - 100 |
Pseudomonas aeruginosa | Various | <40 |
Dental Applications
This compound has also been utilized in dental practices, particularly in the decontamination of dentin prior to restorative procedures.
Case Study: Impact on Dental Adhesives
Research examined the effects of this compound on bonding performance and mechanical properties of dental adhesives. A short-term exposure to a 0.5% solution did not significantly affect bond strengths between dentin and composite resin after two years. However, it was noted that short-term exposure increased surface porosity in resin composites, potentially leading to increased microleakage .
Adhesive Type | Exposure Duration | Bond Strength Impact |
---|---|---|
Light-Cured | 5 min | No significant effect |
Chemical-Cured | 60 min | No significant effect |
Analytical Chemistry
In analytical chemistry, this compound serves as an oxidizing agent in protein and peptide analysis.
Application in Protein Analysis
This compound has been employed in various diagnostic procedures where it acts as an oxidizing agent, facilitating the analysis of proteins and peptides . Its ability to selectively oxidize specific amino acids makes it valuable in determining protein structures.
Toxicological Studies
Research has also explored the toxicological effects of this compound.
Case Study: DNA Damage Induction
A study reported that repeated inhalation exposure to this compound resulted in significant DNA damage in rat tissues, indicating potential health risks associated with prolonged exposure . This highlights the importance of understanding the safety profile of this compound in both laboratory and clinical settings.
Comparison with Similar Compounds
Chloramine-T is often compared with other chloramines and oxidizing agents. Similar compounds include:
Monochloramine (NH₂Cl): Used as a disinfectant for water.
Dichloramine (NHCl₂): Another disinfectant with similar properties.
Nitrogen trichloride (NCl₃): Known for its strong oxidizing properties.
This compound is unique due to its stability and versatility in organic synthesis, making it a preferred reagent for various chemical reactions .
Biological Activity
Chloramine-T (N-chloro-p-toluenesulfonamide) is a compound widely recognized for its disinfectant and antimicrobial properties. This article explores its biological activity, focusing on its bactericidal effects, cytotoxicity, and applications in various fields, including medicine and aquaculture.
This compound is a mild oxidant that primarily acts by releasing chlorine, which interacts with microbial cell components, leading to cell lysis and death. It specifically targets cysteine and methionine residues in proteins, inhibiting sodium channel inactivation in nerve fibers, which affects the excitability of cells .
In Vitro Studies
Numerous studies have demonstrated the effectiveness of this compound against various bacterial strains:
- Gram-Positive Bacteria : this compound exhibits strong bactericidal activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and vancomycin-resistant Enterococcus faecalis (VRE). In vitro experiments showed that concentrations as low as 200 ppm could reduce bacterial growth by 95% to 100% within 5 to 20 minutes of exposure .
- Gram-Negative Bacteria : The compound was also tested against Escherichia coli and Pseudomonas aeruginosa. Results indicated that at 200 ppm, E. coli growth was inhibited by 95% to 100%, while P. aeruginosa showed minimal susceptibility, with reductions typically below 40% under most conditions .
Table 1: Efficacy of this compound Against Bacterial Strains
Bacterial Strain | Concentration (ppm) | Exposure Time (minutes) | % Reduction in Growth |
---|---|---|---|
Staphylococcus aureus | 200 | 5 | 95 - >99.99 |
Methicillin-resistant S. aureus | 200 | 10 | >99.9 |
VRE faecalis | 200 | 15 | >99.9 |
Escherichia coli | 200 | 20 | 95 - >99.9 |
Pseudomonas aeruginosa | 200 | Various | <40 |
Cytotoxicity Studies
While this compound is effective as an antimicrobial agent, its cytotoxic effects on human cells have also been investigated. In vitro studies involving human fibroblasts revealed:
- At concentrations of 200 ppm , fibroblast viability remained above 90% after exposure for up to 20 minutes .
- However, at 300 ppm , significant morphological changes were observed, with cell viability dropping to approximately 40% after prolonged exposure .
Table 2: Cytotoxic Effects of this compound on Human Fibroblasts
Concentration (ppm) | Exposure Time (minutes) | % Cell Viability After 48 Hours |
---|---|---|
200 | 5 | >90 |
200 | 10 | >90 |
200 | 20 | >90 |
300 | 3 | ~70 |
300 | 10 | ~40 |
300 | 20 | <10 |
Case Studies and Applications
This compound has been utilized in various applications beyond laboratory settings:
- Aquaculture : It is employed to control bacterial gill disease in fish species, demonstrating efficacy in reducing mortality rates associated with bacterial infections .
- Wound Care : Its bactericidal properties make it a candidate for use in wound disinfectants, particularly for treating infections caused by resistant strains of bacteria .
Properties
CAS No. |
127-65-1 |
---|---|
Molecular Formula |
C7H8ClNO2S.Na C7H8ClNNaO2S |
Molecular Weight |
228.65 g/mol |
IUPAC Name |
sodium;chloro-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C7H8ClNO2S.Na/c1-6-2-4-7(5-3-6)12(10,11)9-8;/h2-5,9H,1H3; |
InChI Key |
SJUGPXBWZCQTKM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCl.[Na] |
Appearance |
Solid powder |
Color/Form |
White or slightly yellow crystals or crystalline powder |
density |
Density (trihydrate): 1.4 g/cm³ |
flash_point |
192 °C c.c. (trihydrate) |
melting_point |
170-177 °C decomposes |
Key on ui other cas no. |
127-65-1 149358-73-6 |
physical_description |
White or slightly yellow crystals or crystalline powder; [HSDB] WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. |
Pictograms |
Corrosive; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
144-86-5 (Parent) |
shelf_life |
Decomposes slowly in air, liberating chlorine /trihydrate/ Loses water on drying. /Trihydrate/ |
solubility |
Insoluble in benzene, chloroform, and ether; decomposed by alcohol Soluble in water. Solubility in water, g/100ml at 25 °C: (good, trihydrate) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acti-chlore, AI3-18426C, Aktivin, Anexol, Aseptoclean, Berkendyl, Caswell No. 170, Chloralone, Chloramine T, Chloramine-T, Chlorasan, Chlorazan, Chloraseptine, Heliogen, HSDB 4303, Monochloramine T, Tosylchloramide sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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